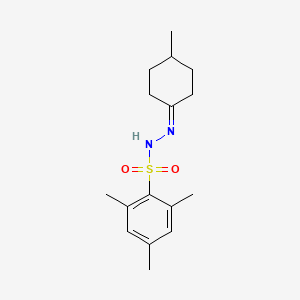
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide, also known as TMBSH, is a synthetic organic compound that is used in a variety of laboratory experiments and research applications. It is a white crystalline solid that is soluble in water and is stable at room temperature. It has been used in the synthesis of a variety of compounds, including polymers, polyethers, and polyesters. It has also been used in the synthesis of pharmaceuticals, catalysts, and dyes. In addition to its use in laboratory experiments, TMBSH has been studied for its potential applications in biotechnology, environmental science, and other fields.
科学的研究の応用
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, polyethers, and polyesters. It has also been used as a catalyst for the synthesis of pharmaceuticals, catalysts, and dyes. In addition, it has been used in the synthesis of a variety of organic compounds, including fatty acids, steroids, and alkaloids. It has also been used in the synthesis of a variety of other compounds, such as metal complexes, surfactants, and polymers.
作用機序
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide is an organic compound that acts as a catalyst for the synthesis of a variety of organic compounds, including polymers, polyethers, and polyesters. It acts by forming a reactive intermediate, which then reacts with the desired substrate. This reaction is catalyzed by the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile.
生化学的および生理学的効果
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of a variety of drugs. In addition, it has been found to have antioxidant properties, and has been shown to protect cells from oxidative damage. Furthermore, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, and it is relatively stable at room temperature. Furthermore, it is highly soluble in water, making it easy to work with in aqueous solutions. However, it can be toxic in high concentrations, and it is not recommended for use in humans or animals.
将来の方向性
There are a number of potential future directions for research involving 2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide. These include further research into its potential applications in biotechnology, environmental science, and other fields. In addition, further research may be conducted into its potential effects on biochemical and physiological processes, as well as its potential for use in the synthesis of a variety of organic compounds. Finally, further research may be conducted into its potential for use in the synthesis of pharmaceuticals, catalysts, and dyes.
特性
IUPAC Name |
2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXHMVMJGKTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

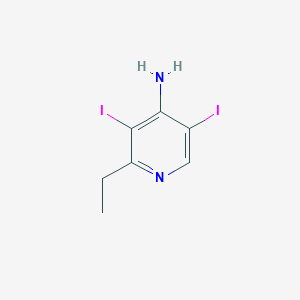
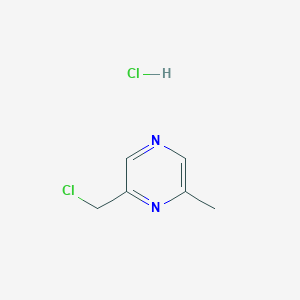
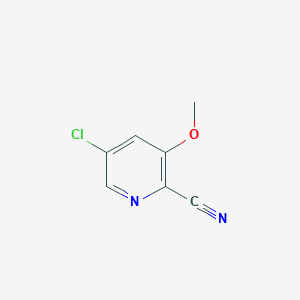
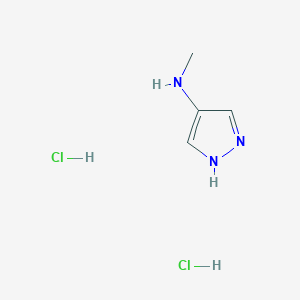
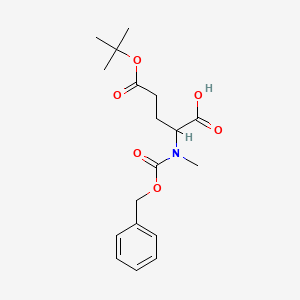
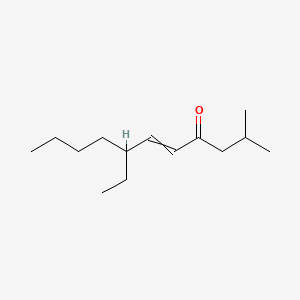
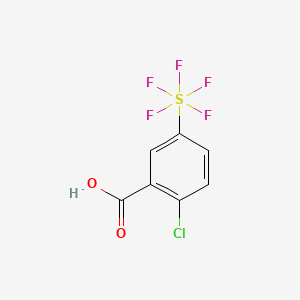

![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
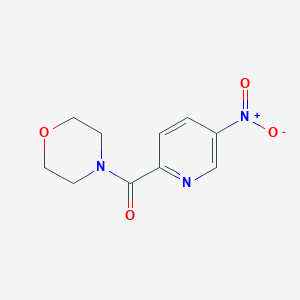

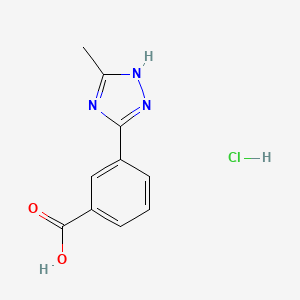
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)